1-Methoxy-1,3-butadiene

概要

説明

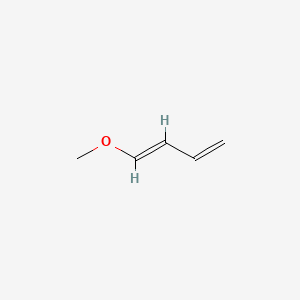

1-Methoxy-1,3-butadiene is an organic compound with the molecular formula C5H8O . It is a derivative of 1,3-butadiene, where one hydrogen atom is replaced by a methoxy group (-OCH3). This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3-butadiene can be synthesized through several methods. One common method involves the reaction of 1,3-butadiene with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method ensures a consistent supply of the compound and involves the use of specialized reactors to control the reaction conditions precisely.

化学反応の分析

Hydrolysis Mechanism and Product Analysis

1-Methoxy-1,3-butadiene undergoes hydrolysis in aqueous acidic media through a conventional vinyl ether mechanism :

-

Rate-determining δ-hydron transfer to the terminal carbon of the conjugated diene system.

-

Rapid formation and decomposition of a hemiacetal intermediate.

-

Final liberation of crotonaldehyde (trans-2-butenal) as the sole aldehyde product (>98% yield) .

Key evidence :

-

NMR analysis of reaction products confirmed exclusive formation of crotonaldehyde, with no detectable 3-butenal .

-

Isotope effects (k<sub>H+</sub>/k<sub>D+</sub> = 2.60 for cis- and 3.52 for trans-isomers) support rate-determining protonation .

Kinetic Behavior and Catalysis

Reaction rates are linearly dependent on acid concentration and exhibit general acid catalysis.

Table 1: Catalytic Coefficients for Hydrolysis at 25°C

| Catalyst | trans-Isomer (k/10⁻⁴ M⁻¹s⁻¹) | cis-Isomer (k/10⁻⁴ M⁻¹s⁻¹) |

|---|---|---|

| Hydronium ion (H₃O⁺) | 9.13 ± 0.20 | 4.75 ± 0.20 |

| Formic acid | 3.18 ± 0.12 | — |

| Cyanoacetic acid | 1.23 ± 0.06 | — |

Key observations :

-

Brønsted relationship for trans-isomer hydrolysis in carboxylic acid buffers yields α = 0.59 ± 0.02, consistent with rate-limiting proton transfer .

-

Reactivity hierarchy : trans-isomer reacts 18.3× faster than cis-isomer due to stereoelectronic effects .

Comparative Reactivity with Monoenylic Analogs

The conjugated diene system significantly reduces hydrolysis rates compared to monoenyl ethers:

| Compound | Relative Reactivity (k<sub>H+</sub>) |

|---|---|

| Methyl vinyl ether | 1 (Reference) |

| trans-1-Methoxy-1,3-butadiene | 1/8.3 |

| cis-1-Methoxy-1,3-butadiene | 1/160 |

This rate retardation (8.3–160×) arises from:

-

Stabilization of the reactant by conjugation across the diene system.

-

Reduced transition-state stabilization due to delocalization disruption .

Stereochemical and Isotopic Effects

-

Isomerization : trans-isomer hydrolyzes faster despite being thermodynamically more stable, reversing the trend seen in monoenyl ethers .

-

Deuterium isotope effects : Normal isotope effects (k<sub>H+</sub>/k<sub>D+</sub> > 1) confirm proton transfer as the rate-limiting step .

Industrial and Mechanistic Implications

The observed rate reduction in dienyl ethers supports hypotheses explaining alternative reaction pathways in polyenyl ethers like fecapentaene-12. These findings highlight how extended conjugation:

科学的研究の応用

Catalytic Processes

The use of 1-methoxy-1,3-butadiene in catalytic reactions has been extensively studied. Its applications include:

- Palladium-Catalyzed Reactions : Research indicates that this compound can act as a substrate in palladium-catalyzed reactions to produce valuable chemicals like octenes and lactones. The efficiency of these reactions can be enhanced by modifying the ligands used in the palladium complex .

- Methoxymercuration : This process involves the addition of mercuric salts to 1,3-butadiene to yield methoxy-substituted products. Such reactions are crucial for synthesizing complex organic molecules .

Polymer Chemistry

Due to its reactivity, this compound is utilized in polymer synthesis:

- Production of Polymeric Materials : It serves as a monomer for the synthesis of polymers through various polymerization techniques. The resulting polymers exhibit unique properties suitable for applications in materials science .

Case Study 1: Telomerization Reaction

A study conducted on the telomerization of 1,3-butadiene with methanol demonstrated that using specific phosphine ligands could significantly enhance product selectivity and yield. For instance, introducing methoxy substituents on phosphine ligands improved the conversion rates by up to 26% and selectivity for target products by 15% .

Case Study 2: Nucleophilic Addition

In another study focusing on nucleophilic addition reactions involving this compound, researchers successfully generated C-1 substituted products using reactive carbanions. This method showcased the compound's versatility as an intermediate in synthesizing more complex organic structures .

作用機序

The mechanism of action of 1-Methoxy-1,3-butadiene involves its reactivity due to the presence of conjugated double bonds and the methoxy group. These features make it a versatile reagent in various chemical reactions. The methoxy group can donate electron density, making the compound more reactive in electrophilic addition reactions.

類似化合物との比較

1,3-Butadiene: Lacks the methoxy group, making it less reactive in certain reactions.

2,3-Dimethoxy-1,3-butadiene: Contains two methoxy groups, which can further enhance its reactivity.

1-Acetoxy-1,3-butadiene: Contains an acetoxy group instead of a methoxy group, leading to different reactivity patterns.

Uniqueness: 1-Methoxy-1,3-butadiene is unique due to its balance of reactivity and stability, making it a valuable compound in both research and industrial applications.

生物活性

1-Methoxy-1,3-butadiene (CHO) is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on mutagenicity, catalytic applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound is an ether derivative of butadiene, characterized by the presence of a methoxy group. Its structure can be represented as follows:

This configuration allows it to participate in various chemical reactions, particularly those involving electrophilic additions and polymerizations.

Mutagenicity and Toxicity

Research indicates that this compound exhibits mutagenic properties. A study highlighted that exposure to 1,3-butadiene and its derivatives can lead to genotoxic effects. For instance, the average exposure levels for workers in environments with high concentrations of butadiene were reported to be around 1 ppm (2.2 mg/m), with significant implications for occupational health .

The compound's mutagenic effects are primarily attributed to its metabolic conversion into reactive epoxides, such as diepoxybutane, which can interact with DNA and potentially lead to carcinogenic outcomes .

Catalytic Applications

In addition to its biological implications, this compound is also studied for its catalytic properties. Recent studies have shown that it can serve as a substrate in various catalytic processes. For example:

- Catalytic Transformations : The compound has been utilized in the methoxymercuration of 1,3-butadiene, leading to increased selectivity and efficiency in producing functionalized products .

- Asymmetric Synthesis : It plays a crucial role in asymmetric synthesis reactions where high enantiomeric excess is desired. The presence of the methoxy group enhances the reactivity of the compound, allowing for more efficient synthesis pathways .

Occupational Exposure Studies

A comprehensive review of occupational exposure to butadiene derivatives indicated significant health risks associated with prolonged exposure. For instance:

- In a study involving petrochemical workers, personal exposure levels were monitored over several years. The findings revealed that while most exposures remained below safety thresholds, certain job categories experienced levels exceeding recommended limits .

| Job Category | Average Exposure (ppm) | Maximum Exposure (ppm) |

|---|---|---|

| Refinery Workers | 0.6 | 19.9 |

| Gasoline Handlers | 0.17 | 1.75 |

Therapeutic Potential

Emerging research suggests potential therapeutic applications for this compound in medicinal chemistry. Its unique reactivity profile allows it to be explored as a precursor for developing new pharmaceuticals that target specific biological pathways.

特性

IUPAC Name |

(1E)-1-methoxybuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCUMXQOUWPSLK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045261 | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3036-66-6, 10034-09-0 | |

| Record name | 1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-dienyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45C05L2K30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。